2-(Trifluoromethyl)-1h-indol-5-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6F3NO |
|---|---|
Molecular Weight |
201.14 g/mol |
IUPAC Name |
2-(trifluoromethyl)-1H-indol-5-ol |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)8-4-5-3-6(14)1-2-7(5)13-8/h1-4,13-14H |
InChI Key |
KIYLMWPUBRBMDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C=C(N2)C(F)(F)F |
Origin of Product |
United States |
Historical Context and Evolution of Research Interest
Direct historical accounts and dedicated research timelines for 2-(Trifluoromethyl)-1H-indol-5-ol are not extensively documented in publicly available literature. Its emergence is intrinsically linked to the development of synthetic methodologies for creating fluorinated indole (B1671886) derivatives. The journey to synthesizing such a specific molecule is built upon decades of foundational work in heterocyclic and organofluorine chemistry.
The Nenitzescu indole synthesis , first reported by Costin Nenițescu in 1929, remains a cornerstone for the creation of 5-hydroxyindole (B134679) derivatives. wikipedia.org This reaction, which involves the condensation of a benzoquinone with a β-aminocrotonic ester, has been a fundamental tool for accessing the 5-hydroxyindole core. wikipedia.org Over the years, numerous refinements and variations of this method have been developed to improve yields and expand its substrate scope. wikipedia.orgresearchgate.net
Parallel to the advancements in indole synthesis, the introduction of the trifluoromethyl (CF3) group into organic molecules gained significant traction in the mid-20th century. The unique properties conferred by this group spurred intense research into trifluoromethylation reactions. The development of reliable methods to install a CF3 group, particularly at the C2 position of an indole ring, has been a more recent and sophisticated endeavor in synthetic chemistry. These methods often involve advanced catalytic systems and specialized reagents.
The research interest in this compound can be seen as a natural progression, aiming to combine the established biological relevance of the 5-hydroxyindole scaffold with the advantageous physicochemical properties of the trifluoromethyl group.
Significance of the Indole Scaffold and Trifluoromethyl Group in Contemporary Chemical Research
The combination of an indole (B1671886) nucleus and a trifluoromethyl group within a single molecule creates a compound with a high potential for unique chemical and biological properties.
The Indole Scaffold:
The indole ring system is a ubiquitous feature in a vast number of natural products, pharmaceuticals, and agrochemicals. researchgate.netcnr.it Its structural versatility and ability to interact with a wide range of biological targets have made it a "privileged scaffold" in medicinal chemistry. researchgate.netcnr.it The 5-hydroxy substitution is particularly noteworthy as it is a key feature of the neurotransmitter serotonin (B10506), making 5-hydroxyindoles a focal point for neurological research. nih.gov
The Trifluoromethyl Group:
The trifluoromethyl group is a powerful tool in modern drug design, known for its ability to significantly alter the properties of a parent molecule. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can lead to enhanced biological activity, improved pharmacokinetic profiles, and better membrane permeability. The replacement of a methyl group with a trifluoromethyl group is a common strategy in medicinal chemistry to fine-tune the electronic and steric properties of a lead compound.
Overview of Current Academic Research Directions and Knowledge Gaps
Classical and Established Synthetic Routes to this compound
Established methods for the synthesis of indole derivatives have been adapted for the preparation of this compound. These routes can be broadly categorized as linear or convergent.
Multi-Step Linear Syntheses from Precursors
Linear syntheses involve the sequential modification of a starting material to build the target molecule. A common starting point for the synthesis of this compound is a substituted aniline (B41778). For instance, a synthesis could begin with a protected p-aminophenol, which is then elaborated through several steps to introduce the trifluoromethylacetyl group necessary for indole ring formation. One potential, though not explicitly detailed for this specific molecule in the provided results, could be the demethylation of a methoxy-substituted indole. For example, a similar process for creating a hydroxyl group involves treating a methoxy-indole with a demethylating agent like boron tribromide.
Convergent Strategies for Indole Annulation
Convergent syntheses involve the separate preparation of key fragments of the target molecule, which are then combined in a later step. For indole synthesis, this often involves the reaction of a substituted aniline with a carbonyl compound or its equivalent. The Fischer indole synthesis is a classic example of this strategy. While a specific example for this compound is not detailed in the provided search results, the general principle would involve reacting a suitably substituted hydrazine (B178648) (derived from an aniline) with a trifluoromethyl-containing ketone or aldehyde. nih.govclockss.org This approach can be highly efficient as it allows for the rapid assembly of the core indole structure from readily available precursors.
Modern Catalytic Approaches in the Synthesis of this compound
Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of trifluoromethylated indoles has benefited significantly from these advancements.
Transition Metal-Catalyzed Cyclization Reactions
Transition metals, particularly palladium, have proven to be versatile catalysts for the synthesis of indoles. These catalysts can facilitate a variety of bond-forming reactions, leading to the construction of the indole ring under mild conditions.
Palladium-catalyzed reactions are at the forefront of modern indole synthesis. nih.gov A prominent strategy involves the coupling and subsequent annulation of a substituted aniline with a trifluoromethyl-containing alkyne. For example, a regioselective, palladium-catalyzed coupling/annulation of a functionalized alkyne with 2-iodo-4-trifluoromethylaniline can be used to produce 5-trifluoromethylindoles. researchgate.net This method offers a direct and convenient route to the desired indole core. researchgate.net
Another powerful palladium-catalyzed approach is the dual functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. nih.gov This method allows for a controllable and regioselective synthesis of structurally diverse trifluoromethyl-containing indoles. nih.gov The reaction proceeds via a [4+1] annulation, where the alkene and the trifluoroacetimidoyl chloride combine to form the indole ring. nih.gov
Recent developments have also focused on palladium-catalyzed carbonylative reactions. For instance, a three-component reaction of trifluoroacetimidohydrazides and aryl iodides can produce 5-trifluoromethyl-1,2,4-triazoles, showcasing the utility of palladium catalysis in constructing trifluoromethylated heterocycles. rsc.org While not a direct synthesis of the target indole, this methodology highlights the potential for adapting palladium-catalyzed carbonylation for indole synthesis.
Below is a table summarizing various synthetic approaches to trifluoromethylated indoles and related compounds, based on the available research.
| Synthetic Method | Key Reactants | Catalyst/Reagent | Product Type | Reference |
| Palladium-Catalyzed Annulation | Unactivated alkenes, Trifluoroacetimidoyl chlorides | Palladium catalyst | Trifluoromethyl-containing indoles | nih.gov |
| Palladium-Catalyzed Coupling/Annulation | Functionalized alkynes, 2-Iodo-4-trifluoromethylaniline | Palladium catalyst | 5-Trifluoromethylindoles | researchgate.net |
| Palladium-Catalyzed Carbonylative Cyclization | Trifluoroacetimidohydrazides, Aryl iodides | Palladium catalyst | 5-Trifluoromethyl-1,2,4-triazoles | rsc.org |
| Demethylation | 5-Methoxy-2-methyl-1H-indole | Boron tribromide | 2-Methyl-1H-indol-5-ol | |
| Fischer Indole Synthesis | Substituted hydrazines, Ketones/Aldehydes | Acid catalyst | Indoles | nih.govclockss.org |
Copper-Mediated Indole Formations
Copper catalysis offers a powerful and versatile tool for the construction of the 2-(trifluoromethyl)indole scaffold. A prominent strategy involves a domino trifluoromethylation/cyclization of readily available 2-alkynylanilines. organic-chemistry.orgnih.gov This method utilizes a well-established fluoroform-derived copper(I) trifluoromethyl (CuCF₃) reagent, which serves as the source of the CF₃ group. acs.org The reaction proceeds via a domino sequence that constructs the indole core with high regioselectivity, ensuring the trifluoromethyl group is unambiguously positioned at C2. nih.gov
The process is initiated by the copper-mediated trifluoromethylation of the alkyne, followed by an intramolecular cyclization to form the indole ring. organic-chemistry.org Optimization studies have shown that having a protecting group, such as a tosyl or mesyl group, on the aniline nitrogen is critical for achieving successful cyclization and high product yields. organic-chemistry.org This one-pot method is efficient and utilizes fluoroform, an inexpensive industrial byproduct, as the ultimate source of the trifluoromethyl group. nih.gov The reaction conditions, including temperature, concentration, and the use of additives like tetramethylethylenediamine (TMEDA), have a significant impact on the reaction's efficiency and selectivity. organic-chemistry.org Research has demonstrated that this methodology tolerates a wide array of functional groups on the aniline ring, including halogens, nitriles, and esters. Generally, substrates bearing electron-donating groups provide higher yields compared to those with electron-withdrawing groups. organic-chemistry.org
A key advantage of this protocol is its ability to also generate 3-formyl-2-(trifluoromethyl)indoles, which are valuable synthetic intermediates for accessing more complex trifluoromethylated analogues of bioactive molecules. organic-chemistry.orgfigshare.com
Table 1: Copper-Mediated Domino Trifluoromethylation/Cyclization of Substituted 2-Alkynylanilines This table is representative of the substrate scope and yields reported for the synthesis of 2-(trifluoromethyl)indoles using a CuCF₃ reagent.
| Starting Material (Substituent on Aniline Ring) | Product | Yield (%) |
| 5-Methyl | 5-Methyl-2-(trifluoromethyl)-1H-indole | 85% |
| 5-Methoxy | 5-Methoxy-2-(trifluoromethyl)-1H-indole | 82% |
| 5-Chloro | 5-Chloro-2-(trifluoromethyl)-1H-indole | 75% |
| 5-Bromo | 5-Bromo-2-(trifluoromethyl)-1H-indole | 78% |
| 5-Cyano | 5-Cyano-2-(trifluoromethyl)-1H-indole | 60% |
| 4-Fluoro | 4-Fluoro-2-(trifluoromethyl)-1H-indole | 71% |
Other Metal Catalysis for C-N Bond Formation
Beyond copper, palladium catalysis has emerged as a robust platform for the synthesis of 2-(trifluoromethyl)indoles. One notable approach involves the palladium-catalyzed dual functionalization of unactivated alkenes using trifluoroacetimidoyl chlorides. nih.gov This method allows for a controllable, regioselective synthesis of structurally diverse trifluoromethyl-containing indoles. nih.gov The reaction's regioselectivity is dictated by the structure of the alkene substrate, enabling either a [4+1] or [3+2] annulation pathway. nih.gov For instance, the reaction of γ,δ-alkenoic acids bearing an 8-aminoquinoline (B160924) directing group with trifluoroacetimidoyl chlorides in the presence of a palladium catalyst like Pd(OAc)₂ leads to the formation of 3-alkenyl-2-(trifluoromethyl)indoles. nih.gov
Another significant palladium-catalyzed method is the C(sp³)–H functionalization of trifluoroacetimidoyl chlorides, which provides an alternative route to the 2-(trifluoromethyl)indole core. unifr.ch These reactions highlight the versatility of palladium in orchestrating complex C-C and C-N bond-forming cascades to build the desired heterocyclic system.
Organocatalytic Methods for this compound Precursors
While direct organocatalytic methods for the synthesis of this compound are not extensively documented, organocatalysis plays a crucial role in preparing key precursors, particularly chiral ones. Organocatalytic asymmetric dearomatization (organo-CADA) reactions of indole derivatives have become a powerful strategy for accessing chiral indoline (B122111) and indolenine frameworks. rsc.org These chiral scaffolds are valuable precursors that can be further elaborated to target indole structures.
Furthermore, organocatalysis has been successfully applied to the synthesis of chiral α-trifluoromethyl allylboronic acids. acs.org These highly reactive reagents can undergo self-catalyzed reactions with indoles to generate complex trifluoromethylated homoallylic amines, which can serve as advanced precursors. acs.org For example, a BINOL-derived catalyst can facilitate the asymmetric homologation of alkenylboronic acids with trifluoromethyldiazomethane to produce the desired chiral allylboronic acids with high enantioselectivity. acs.org The development of organocatalytic methods for the enantioselective conjugate cyanation of β-aryl-β-trifluoromethyl-disubstituted enones also provides access to key intermediates with a trifluoromethylated all-carbon quaternary chiral center, which can be precursors for complex indole derivatives. nitech.ac.jp
Green Chemistry Principles and Sustainable Synthesis of this compound
The integration of green chemistry principles into synthetic methodologies is essential for developing environmentally benign and sustainable processes.
Reactions in Aqueous Media and Alternative Solvents
Water is considered the most environmentally benign solvent. Developing synthetic transformations that proceed efficiently in aqueous media is a primary goal of green chemistry. A mild and efficient protocol for the synthesis of trifluoromethyl(indolyl)phenylmethanols has been developed using water as the reaction medium. beilstein-journals.org This reaction, which involves the addition of indoles to aromatic trifluoromethyl ketones, is facilitated by potassium carbonate (K₂CO₃) and a phase-transfer catalyst, tetrabutylphosphonium (B1682233) bromide (n-Bu₄PBr). beilstein-journals.org The method is operationally simple, provides high yields without the need for column chromatography, and the catalytic system can be recycled and reused, further enhancing its green credentials. beilstein-journals.org
Table 2: Aqueous Synthesis of Trifluoromethyl(indolyl)phenylmethanols This table shows representative yields for the reaction of various indoles with 2,2,2-trifluoroacetophenone (B138007) in water.
| Indole Derivative | Product | Yield (%) |
| Indole | 2,2,2-trifluoro-1-(1H-indol-3-yl)-1-phenylethan-1-ol | 94% |
| 2-Methylindole | 2,2,2-trifluoro-1-(2-methyl-1H-indol-3-yl)-1-phenylethan-1-ol | 92% |
| 5-Bromoindole | 1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoro-1-phenylethan-1-ol | 90% |
| 5-Nitroindole | 2,2,2-trifluoro-1-(5-nitro-1H-indol-3-yl)-1-phenylethan-1-ol | 85% |
Biocatalytic Transformations and Enzymatic Approaches
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly sustainable and selective alternative to traditional chemical methods. While no enzyme has yet been reported for the direct synthesis of this compound, significant progress has been made in enzymatic C-CF₃ bond formation. nih.gov
Recent research has demonstrated that a nonheme iron enzyme, hydroxymandelate synthase from Amycolatopsis orientalis (AoHMS), can be engineered to generate trifluoromethyl radicals from hypervalent iodine(III) reagents. nih.gov This biocatalyst can then direct these radicals to perform challenging chemical transformations, such as the enantioselective trifluoromethyl azidation of alkenes, with high yields and excellent enantiomeric ratios. nih.gov This work establishes a novel enzymatic platform for organofluorine synthesis and opens the door for developing future biocatalysts capable of directly synthesizing trifluoromethylated indoles. The ability to perform such reactions in aqueous buffers under mild conditions with a biodegradable catalyst represents the pinnacle of green synthesis. Another approach involves the thermo-catalytic conversion of bio-derived furans with ammonia (B1221849) over zeolite catalysts to produce indoles, pointing towards pathways that utilize renewable feedstocks. rsc.org
Regioselective and Stereoselective Aspects in the Synthesis of this compound Analogues
The precise placement of functional groups on the indole core and the control of stereochemistry are critical for developing potent and selective bioactive molecules.
Control of Functional Group Positioning on the Indole Core
Regiocontrolled synthesis of trifluoromethyl-containing indoles is a key challenge in medicinal chemistry. Various strategies have been developed to achieve this, often relying on the careful selection of starting materials and reaction conditions.
One notable method involves a palladium-catalyzed, substrate-controlled regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. nih.gov This approach provides a direct and controllable route to a variety of structurally diverse trifluoromethyl-containing indoles and indolines. nih.gov The regioselectivity of the annulation reaction is dictated by the structure of the alkene substrates, allowing for either 1,1-geminal or 1,2-vicinal difunctionalization of the unactivated alkenes. nih.gov For instance, the reaction of β-methyl- and phenyl-substituted 4-pentenoic amides with trifluoroacetimidoyl chlorides yields indole products, while α-methyl- and cyclopropyl-substituted amides are also viable partners. nih.gov However, 1,2- and 1,1-disubstituted alkenes are not compatible, likely due to steric hindrance. nih.gov
Another powerful technique is the domino trifluoromethylation/cyclization of 2-alkynylanilines using the fluoroform-derived CuCF3 reagent. organic-chemistry.org This method allows for the precise placement of the CF3 group at the 2-position of the indole ring. organic-chemistry.org The reaction conditions, including additives like TMEDA, significantly influence the yield and product selectivity. organic-chemistry.org The versatility of this method is demonstrated by its tolerance for various functional groups, such as halogens, nitriles, and esters. organic-chemistry.org
The classic Fischer indole synthesis also offers a pathway to regioselectively substituted indoles. nih.gov While traditionally used for a wide range of indole derivatives, its application to the synthesis of trifluoromethylated indoles requires careful consideration of the substituted phenylhydrazine (B124118) and ketone or aldehyde starting materials. nih.gov The choice of acid catalyst, such as HCl, H2SO4, or Lewis acids like zinc chloride, is crucial for the success of the reaction. nih.gov
The following table summarizes key regioselective synthetic methods for trifluoromethylated indoles:
| Method | Key Features | Starting Materials | Catalyst/Reagent | Ref. |
| Palladium-Catalyzed Functionalization | Substrate-controlled regioselectivity, access to diverse indoles and indolines. | Unactivated alkenes, trifluoroacetimidoyl chlorides. | Palladium catalyst. | nih.gov |
| Domino Trifluoromethylation/Cyclization | Precise placement of CF3 group, one-pot synthesis. | 2-Alkynylanilines. | Fluoroform-derived CuCF3. | organic-chemistry.org |
| Fischer Indole Synthesis | Classic and versatile method. | Substituted phenylhydrazines, ketones/aldehydes. | Acid catalyst (Brønsted or Lewis). | nih.gov |
Enantioselective Synthesis of Chiral Derivatives
The development of enantioselective methods for the synthesis of chiral trifluoromethylated indole derivatives is of paramount importance for the discovery of new therapeutics.
One successful approach involves the use of chiral catalysts to control the stereochemical outcome of the reaction. For example, the enantioselective synthesis of benzazepinoindoles bearing trifluoromethylated quaternary stereocenters has been achieved using a chiral phosphoric acid catalyst. rsc.org This reaction proceeds via a Pictet-Spengler-type reaction of indoles with trifluoromethyl ketones, affording the desired products with high enantioselectivity. rsc.org
Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of chiral trifluoromethyl carbinols. A diastereo- and enantioselective organocatalytic vinylogous aldol (B89426) reaction between alkylidenepyrazolones and trifluoromethyl ketones, catalyzed by a bifunctional organocatalyst, yields highly functionalized trifluoromethyl alcohols with good to excellent diastereoselectivity and moderate to good enantioselectivity. nih.gov
Biocatalysis offers another avenue for the enantioselective synthesis of α-trifluoromethyl amines. Engineered variants of cytochrome c552 from Hydrogenobacter thermophilus have been used to catalyze the asymmetric N−H carbene insertion reaction of benzyl (B1604629) 2-diazotrifluoropropanoate with various aryl amines, producing chiral α-trifluoromethyl amino esters with high yields and enantiomeric excess. rochester.edu Computational studies have provided insight into the protein- and reagent-mediated control of enantioselectivity in these reactions. rochester.edu
The table below highlights selected enantioselective methods for the synthesis of chiral trifluoromethylated compounds:
| Method | Key Features | Substrates | Catalyst | Ref. |
| Chiral Phosphoric Acid Catalysis | Synthesis of benzazepinoindoles with quaternary stereocenters. | Indoles, trifluoromethyl ketones. | Chiral phosphoric acid. | rsc.org |
| Organocatalytic Vinylogous Aldol Reaction | Synthesis of chiral tertiary trifluoromethyl carbinols. | Alkylidenepyrazolones, trifluoromethyl ketones. | Bifunctional organocatalyst. | nih.gov |
| Biocatalytic N−H Insertion | Enantioselective synthesis of α-trifluoromethyl amines. | Aryl amines, benzyl 2-diazotrifluoropropanoate. | Engineered cytochrome c552 variants. | rochester.edu |
Mechanistic Studies of this compound Synthetic Pathways
Understanding the reaction mechanisms underlying the synthesis of this compound and its derivatives is crucial for optimizing reaction conditions and designing new, more efficient synthetic routes.
Identification of Reaction Intermediates and Transition States
Mechanistic studies often involve the identification of key reaction intermediates and transition states. In the domino trifluoromethylation/cyclization of 2-alkynylanilines, a sequence involving trifluoromethylation, cyclization, desulfonylation, and formylation has been proposed. organic-chemistry.org The role of TMEDA as both a ligand and a carbon donor has also been highlighted in this process. organic-chemistry.org
For the Fischer indole synthesis, the accepted mechanism involves the tautomeric conversion of a phenylhydrazone to an enehydrazine, followed by a rsc.orgrsc.org-sigmatropic rearrangement to form a new carbon-carbon bond. nih.gov Subsequent cyclization and elimination of ammonia lead to the final indole product. nih.gov Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the resulting indole. nih.gov
In palladium-catalyzed reactions, the formation of palladium-π-benzyl zwitterionic intermediates has been suggested for the diastereoselective synthesis of trifluoromethyl-substituted indolines. researchgate.net DFT calculations have been employed to study the stability of intermediates and corroborate the mechanistic pathway in palladium-catalyzed coupling/annulation reactions. researchgate.net
Kinetic and Spectroscopic Analysis of Rate-Determining Steps
In the context of enzyme kinetics, Lineweaver-Burk plots have been used to determine the mechanism of enzyme inhibition. For example, in the study of tyrosinase inhibitors, these plots revealed a non-competitive inhibition mechanism, where the inhibitor forms an enzyme-inhibitor complex. nih.gov Inhibition constants (Ki) can be calculated from Dixon plots to quantify the potency of the inhibitor. nih.gov
Computational methods, such as DFT calculations, are increasingly used to investigate reaction mechanisms and predict the stability of intermediates and transition states. These studies provide valuable insights that complement experimental findings. acs.org
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the intra- and intermolecular vibrational modes of a molecule. For this compound, these techniques are crucial for confirming the presence of the hydroxyl (O-H), amine (N-H), and trifluoromethyl (C-F) groups, as well as characterizing the vibrations of the indole ring.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups and bond vibrations.
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for its key functional groups. The O-H and N-H stretching vibrations are anticipated in the high-frequency region (3200-3600 cm⁻¹). The broadness of these bands can provide insights into the extent of hydrogen bonding in the solid state. The strong electron-withdrawing nature of the trifluoromethyl group influences the electron density across the indole ring, which may cause slight shifts in the characteristic frequencies compared to unsubstituted indoles. The C-F stretching vibrations of the CF₃ group are expected to appear as strong bands in the 1100-1350 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations of the indole ring will also be present.
Predicted FT-IR Spectral Data for this compound
| Wave Number (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3400-3200 | Broad, Medium | O-H and N-H stretching (involved in H-bonding) |
| ~3100-3000 | Medium | Aromatic C-H stretching |
| ~1620-1580 | Medium | C=C aromatic ring stretching |
| ~1470-1450 | Medium | C=C aromatic ring stretching |
| ~1350-1250 | Strong | Asymmetric C-F stretching (of CF₃ group) |
| ~1170-1120 | Strong | Symmetric C-F stretching (of CF₃ group) |
| ~1220 | Medium | C-O stretching of phenol |
| ~880-800 | Strong | Aromatic C-H out-of-plane bending |
Note: The data in this table is predicted based on the analysis of related compounds and general spectroscopic principles.
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable information about the molecular backbone and substituent groups.
In the Raman spectrum of this compound, the symmetric vibrations of the indole ring are expected to produce strong signals. The C-F stretching vibrations of the trifluoromethyl group will also be Raman active. Due to the different selection rules, some vibrations that are weak in the FT-IR spectrum may be strong in the Raman spectrum, and vice versa. This complementarity is essential for a comprehensive vibrational analysis. For instance, while O-H and N-H stretching bands are typically weak in Raman spectra, the aromatic ring vibrations are usually prominent.
Predicted Raman Spectral Data for this compound
| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretching |
| ~1610 | Strong | Aromatic ring stretching (C=C) |
| ~1380 | Strong | Aromatic ring stretching |
| ~1150 | Medium | Symmetric C-F stretching (of CF₃ group) |
| ~1010 | Strong | Aromatic ring breathing mode |
| ~780 | Medium | CF₃ deformation modes |
Note: The data in this table is predicted based on the analysis of related compounds and general spectroscopic principles.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture of this compound
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state architecture of this compound.
To perform single crystal X-ray diffraction, a high-quality single crystal of the compound is required. The synthesis of 2-(trifluoromethyl)indoles has been reported, suggesting that obtaining suitable crystals is feasible organic-chemistry.org. The crystal would be mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is then used to solve the crystal structure.
Hypothetical Crystallographic Data for this compound
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| β (°) | 90-105 (for monoclinic) |
| Z | 4 |
| Key Intermolecular Interactions | O-H···N, N-H···O, C-H···F hydrogen bonds |
Note: This data is hypothetical and serves as a plausible prediction based on the structures of similar indole derivatives.
Co-crystallization is a technique where a target molecule is crystallized with a second molecule (a co-former or supramolecular receptor) to form a new crystalline solid with a defined stoichiometry. This approach can be used to modify the physicochemical properties of a compound or to study non-covalent interactions in a controlled manner.
For this compound, co-crystallization studies could be employed to explore its hydrogen bonding capabilities in more detail. Supramolecular receptors containing complementary hydrogen bond donors and acceptors, such as pyridines or carboxylic acids, could be used as co-formers. The resulting co-crystals would provide valuable information on the preferred hydrogen bonding patterns of the title compound and its ability to form specific supramolecular synthons. These studies could reveal how the electronic effects of the trifluoromethyl group influence the hydrogen bonding strength and geometry.
The available literature discusses computational studies on other indole derivatives or different trifluoromethylated compounds. While these studies utilize methods like Density Functional Theory (DFT), ab initio calculations, and molecular docking for those related compounds, the specific data required to populate the requested article outline for this compound is not present in the search results.
Therefore, it is not possible to generate a scientifically accurate and informative article that strictly adheres to the provided outline for this compound, as the foundational research findings are not publicly available within the searched resources.
Computational Chemistry and Theoretical Investigations of 2 Trifluoromethyl 1h Indol 5 Ol
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Mechanistic Understanding
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. wikipedia.org These models are instrumental in predicting the behavior of new compounds and in understanding the underlying mechanisms of action. mdpi.com
The reactivity and selectivity of 2-(Trifluoromethyl)-1H-indol-5-ol in various organic reactions, such as electrophilic substitution or metal-catalyzed cross-coupling, can be modeled using QSAR/QSPR. The development of such predictive models follows a systematic workflow. mdpi.com
First, a dataset of structurally related indole (B1671886) derivatives would be compiled, with experimentally determined reactivity or selectivity data (e.g., reaction rates, yield, or regioselectivity). For each compound in the series, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, including electronic, steric, and hydrophobic properties.
For instance, in a hypothetical study on the rate of a specific reaction involving substituted this compound derivatives, the following steps would be taken:
Dataset Compilation : A series of derivatives with varying substituents at different positions on the indole ring would be synthesized and their reaction rates measured.
Descriptor Calculation : For each derivative, quantum chemical calculations (e.g., using Density Functional Theory) would be employed to compute descriptors such as:
Electronic Descriptors : Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, Mulliken charges on specific atoms. acs.org
Steric Descriptors : Molar volume, surface area, and specific steric parameters like Taft's Es.
Hydrophobic Descriptors : The partition coefficient (logP).
Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest, would be used to establish a mathematical relationship between the calculated descriptors and the observed reaction rates. acs.org The goal is to find the best combination of descriptors that accurately predicts the reactivity.
Validation : The predictive power of the developed model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. researchgate.net
A hypothetical QSAR model for predicting the reaction rate could take the form of the following equation:
log(Rate) = c₀ + c₁(HOMO Energy) + c₂(LUMO Energy) + c₃(Steric Parameter)*
The following interactive table illustrates a hypothetical dataset and the corresponding descriptors that could be used to build such a model.
| Compound ID | Substituent (R) | Experimental log(Rate) | HOMO (eV) | LUMO (eV) | Steric Parameter (Es) |
| 1 | H | -2.5 | -5.8 | -1.2 | 0.00 |
| 2 | 4-F | -2.7 | -5.9 | -1.3 | -0.46 |
| 3 | 6-Cl | -2.9 | -6.0 | -1.4 | -0.97 |
| 4 | 4-CH₃ | -2.2 | -5.6 | -1.1 | -1.24 |
| 5 | 6-OCH₃ | -2.0 | -5.5 | -1.0 | -0.55 |
Such a model would provide valuable insights into the factors governing the reactivity of this compound, enabling the prediction of outcomes for new reactions and the rational design of more efficient synthetic routes.
Pharmacophore modeling is a cornerstone of rational drug design, defining the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. unina.it Chemometric analysis, which involves the use of statistical and mathematical methods, plays a crucial role in identifying these common features from a set of active molecules. dntb.gov.ua
For this compound, which possesses several key functional groups, a pharmacophore model can be generated to guide the discovery of new derivatives with enhanced biological activity. The key features of this molecule that could contribute to a pharmacophore model include:
Hydrogen Bond Donor (HBD) : The hydroxyl (-OH) group at the 5-position and the N-H of the indole ring.
Hydrogen Bond Acceptor (HBA) : The oxygen atom of the hydroxyl group and the fluorine atoms of the trifluoromethyl group. nih.gov
Aromatic Ring (AR) : The bicyclic indole core.
Hydrophobic Feature (HY) : The trifluoromethyl (-CF₃) group, which can also engage in specific non-covalent interactions.
The process of generating a pharmacophore model would involve:
Selection of a training set of active compounds that are known to bind to the same biological target.
Conformational analysis of each molecule to explore its possible three-dimensional arrangements.
Superimposition of the active molecules to identify the common chemical features and their spatial relationships. slideshare.net
Abstraction to create a 3D model that represents the essential interaction points.
Validation of the model using a test set of compounds with known activities.
A hypothetical pharmacophore model for a target interacting with this compound could be composed of the features listed in the interactive table below.
| Feature ID | Feature Type | X-coordinate (Å) | Y-coordinate (Å) | Z-coordinate (Å) | Radius (Å) |
| HBD1 | Hydrogen Bond Donor | 2.5 | 1.0 | 0.0 | 1.0 |
| HBA1 | Hydrogen Bond Acceptor | 3.5 | -0.5 | 0.0 | 1.0 |
| AR1 | Aromatic Ring | 0.0 | 0.0 | 0.0 | 1.5 |
| HY1 | Hydrophobic | -3.0 | 1.5 | 0.5 | 1.2 |
This pharmacophore model can then be used as a 3D query to screen large compound libraries to identify novel molecules that possess the same essential features and are therefore likely to be active at the same biological target. dovepress.com This approach significantly accelerates the initial stages of drug discovery.
Reaction Chemistry and Derivatization Strategies for 2 Trifluoromethyl 1h Indol 5 Ol
Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus of 2-(Trifluoromethyl)-1H-indol-5-ol
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic systems. The reactivity and regioselectivity of these reactions on the this compound core are governed by the interplay of the inherent nucleophilicity of the indole ring and the electronic effects of its substituents.
While specific studies on the halogenation of this compound are not extensively documented, the behavior of the parent compound, 2-(trifluoromethyl)-1H-indole, provides significant insights. Halogenation of 2-trifluoromethylindole has been shown to yield 3-chloro-, 3-bromo-, and 3-iodo derivatives in high yields. researchgate.net Furthermore, exhaustive bromination can lead to di-substituted products, such as 3,5-dibromo-2-(trifluoromethyl)-1H-indole. researchgate.net This indicates that both the C3 position of the pyrrole (B145914) ring and the C5 position of the benzene (B151609) ring are susceptible to electrophilic attack. Given that the hydroxyl group at C5 in the target molecule is a strong activating group, halogenation is expected to readily occur at the positions ortho and para to it (C4 and C6) and at the electron-rich C3 position.
Nitration of indoles is highly dependent on reaction conditions. For a related compound, 2-phenylindole, nitration in concentrated sulfuric acid leads to substitution at the 5-position, whereas nitration in concentrated nitric acid results in dinitration at the 3- and 6-positions. This demonstrates the fine balance of reactivity and the possibility of functionalizing both rings of the indole nucleus. For this compound, nitration would be expected to be directed by the powerful activating effect of the hydroxyl group to the C4 and C6 positions.
Table 1: Halogenation Reactions of 2-(Trifluoromethyl)-1H-indole
| Starting Material | Reagent | Product | Yield | Reference |
| 2-(Trifluoromethyl)-1H-indole | N-chlorosuccinimide, TMSCl | 3-Chloro-2-(trifluoromethyl)-1H-indole | 95% | researchgate.net |
| 2-(Trifluoromethyl)-1H-indole | N-bromosuccinimide, TMSCl | 3-Bromo-2-(trifluoromethyl)-1H-indole | 98% | researchgate.net |
| 2-(Trifluoromethyl)-1H-indole | I2, HIO3 | 3-Iodo-2-(trifluoromethyl)-1H-indole | 95% | researchgate.net |
| 2-(Trifluoromethyl)-1H-indole | Br2 (2 equiv.) | 3,5-Dibromo-2-(trifluoromethyl)-1H-indole | 75% | researchgate.net |
The Friedel-Crafts reaction is a classic method for forming carbon-carbon bonds on aromatic rings. For indoles, these reactions predominantly occur at the C3 position due to its high nucleophilicity. Studies on the Friedel-Crafts hydroxyalkylation of indoles with α-trifluoromethyl ketones demonstrate that this C3 selectivity is maintained even with the deactivating influence of other substituents. mdpi.com This reaction, often performed under catalyst-free or mild Lewis acid conditions, proceeds via an electrophilic aromatic substitution mechanism where the electron-rich C3 atom of the indole attacks the electrophilic carbonyl carbon of the ketone. mdpi.com
For this compound, it is anticipated that Friedel-Crafts type reactions, including both acylation and alkylation, would show a strong preference for the C3 position. acs.org The reaction involves the formation of an acylium ion or a carbocation, which then acts as the electrophile. The electron-donating character of the indole nitrogen strongly favors the formation of a cationic intermediate where the charge is delocalized onto the nitrogen, a scenario that is achieved through attack at C3.
The regiochemical outcome of electrophilic aromatic substitution on this compound is determined by the combined directing effects of the indole nucleus itself and the two substituents.
Indole Nucleus : The indole ring system inherently directs electrophiles to the C3 position. Attack at this position leads to a cationic intermediate where the aromaticity of the benzene ring is preserved and the positive charge can be stabilized by the nitrogen atom through resonance. nih.gov
Hydroxyl Group (-OH) at C5 : The hydroxyl group is a powerful activating substituent and an ortho, para-director. nih.gov By donating electron density to the ring via resonance, it increases the nucleophilicity of the C4 and C6 positions. nih.gov
The resulting reactivity landscape is a competition between the C3 position, activated by the indole nitrogen, and the C4/C6 positions, activated by the C5-hydroxyl group. The strong deactivation by the C2-CF3 group may diminish the preference for C3, potentially making substitution on the benzene ring at C4 or C6 more competitive, especially with highly reactive electrophiles or under conditions that favor kinetic control.
Table 2: Summary of Directing Effects on this compound
| Group | Position | Electronic Effect | Activating/Deactivating | Directing Preference |
| Indole Nucleus | - | Electron Donating (overall) | Activating | C3 |
| Hydroxyl (-OH) | C5 | Resonance Donating (+M) | Strongly Activating | C4, C6 (ortho, para) |
| Trifluoromethyl (-CF3) | C2 | Inductive Withdrawing (-I) | Strongly Deactivating | meta (relative to itself) |
Nucleophilic Reactions and Transformations of Substituents
Beyond electrophilic attack on the ring, the functional groups of this compound allow for a range of nucleophilic reactions and derivatizations.
The phenolic hydroxyl group at the C5 position is a key site for derivatization. Standard protocols for etherification and esterification can be applied to modify this group, altering the compound's solubility, polarity, and biological activity.
Etherification (O-alkylation) : The hydroxyl group can be converted to an ether through reactions like the Williamson ether synthesis, which involves deprotonation with a base (e.g., NaH, K2CO3) to form a phenoxide, followed by reaction with an alkyl halide. Methylation of hydroxyindoles to their corresponding methoxy derivatives is a common transformation. acs.org
Esterification (O-acylation) : The hydroxyl group readily reacts with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine (B92270), triethylamine) to form esters. acs.org Studies on related 5-hydroxy-2-methyl indoles have shown successful esterification with reagents like ethyl chloroacetate and ethyl chloroformate. researchgate.net These reactions provide a straightforward method for introducing a variety of ester functionalities.
Table 3: Representative O-Acylation/Alkylation Reactions on Hydroxyindoles
| Substrate Type | Reagent | Product Type | Reference |
| 5-Hydroxy-2-methyl indole | Ethyl chloroacetate | 5-Carboxymethoxy indole ester | researchgate.net |
| 5-Hydroxy-2-methyl indole | Ethyl chloroformate | 5-Ethyl carbonate indole | researchgate.net |
| 6-Hydroxy indole | Pivaloyl chloride | 6-Pivaloyloxy indole | acs.org |
| 6-Hydroxy indole | Methylating agent | 6-Methoxy indole | acs.org |
The electron-rich nature of the indole ring generally makes it resistant to nucleophilic aromatic substitution. However, the presence of the strongly electron-withdrawing 2-CF3 group can render the ring susceptible to such reactions, particularly if a suitable leaving group is present.
Research on 3-halogenated 2-trifluoromethylindoles has shown that they can serve as valuable precursors for nucleophilic substitution reactions. researchgate.net For example, 3-bromo-2-trifluoromethylindole reacts with nucleophiles like 4-methylthiophenol and copper cyanide to afford the corresponding sulfides and nitriles in high yield. researchgate.net This suggests that if this compound were first halogenated at the C3 position, this position would become a viable site for nucleophilic attack. The mechanism can proceed either through a direct nucleophilic substitution or, in the case of more potent nucleophiles with bromo- and iodo-derivatives, via a halophilic attack to generate an indole anion, which is then protonated. researchgate.net Additionally, intramolecular nucleophilic aromatic substitution has been used to synthesize complex fused ring systems from appropriately substituted indoles.
Cross-Coupling Reactions for Advanced Functionalization of this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate such as this compound, these reactions would typically require prior conversion of a C-H bond to a C-Halogen or C-Triflate bond to serve as the electrophilic partner in the coupling. Alternatively, the indole nitrogen can be functionalized.
While specific examples of Suzuki, Sonogashira, Heck, and Stille couplings on this compound are not extensively detailed in publicly available research, the general principles of these reactions can be applied to predict potential derivatization pathways. The reactivity in these transformations is contingent on the position of the halide or triflate leaving group on the indole ring.
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. acs.orgbeilstein-journals.orgnih.govbeilstein-journals.org For this compound, a halogenated derivative (e.g., at the C3, C4, C6, or C7 position) would be a suitable substrate for coupling with various aryl or vinyl boronic acids. The stereoselective outcome of such couplings can sometimes be controlled by the choice of palladium catalyst and ligands. beilstein-journals.orgnih.gov
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.orgnih.govlibretexts.org This reaction is typically catalyzed by palladium and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgwikipedia.org A halogenated derivative of this compound could be coupled with a variety of alkynes to introduce acetylenic moieties, which are valuable for further synthetic transformations.
The Heck reaction is the palladium-catalyzed vinylation of an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgresearchgate.netbeilstein-journals.orgnih.gov This reaction would allow for the introduction of alkene substituents onto a pre-functionalized halo-2-(trifluoromethyl)-1H-indol-5-ol. The Heck reaction is a versatile method for creating substituted alkenes from unsaturated halides. wikipedia.org
The Stille reaction couples an organotin compound with an organic electrophile. wikipedia.orgmsu.eduharvard.edulibretexts.orgresearchgate.net Organostannanes are stable and a wide variety of these reagents are available, making the Stille reaction a versatile tool in synthesis despite the toxicity of tin compounds. wikipedia.orglibretexts.org A halogenated this compound could undergo Stille coupling to introduce a wide range of organic substituents.
Table 1: Overview of Key Cross-Coupling Reactions
| Reaction | Coupling Partners | Typical Catalyst System | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Organohalide/Triflate + Organoboron Compound | Pd(0) complex + Base | C(sp²) - C(sp²) or C(sp²) - C(sp³) |
| Sonogashira Coupling | Organohalide/Triflate + Terminal Alkyne | Pd(0) complex + Cu(I) salt + Base | C(sp²) - C(sp) |
| Heck Reaction | Organohalide/Triflate + Alkene | Pd(0) complex + Base | C(sp²) - C(sp²) (alkenyl) |
| Stille Reaction | Organohalide/Triflate + Organostannane | Pd(0) complex | C(sp²) - C(sp²), C(sp²) - C(sp³), etc. |
Direct C-H activation is an increasingly important area of organic synthesis that avoids the need for pre-functionalization of substrates. emory.edu For the indole core, the C-H bonds at positions C2, C3, C4, C6, and C7 are all potential sites for functionalization. In the case of this compound, the C2 position is already substituted. The strong electron-withdrawing effect of the trifluoromethyl group deactivates the C3 position towards electrophilic attack but may make it susceptible to other modes of functionalization.
Research has shown that directing groups can be used to achieve site-selective C-H functionalization of indoles. For instance, a directing group on the indole nitrogen can facilitate palladium-catalyzed dual C-H functionalization at the C2 and C3 positions. nih.gov While this specific example applies to the synthesis of fluorinated isocryptolepine analogues, it highlights the potential for directed C-H activation strategies. nih.gov Other studies have focused on the C-H trifluoromethylthiolation of indoles at the C2 position, also using a directing group approach. researchgate.net The development of new catalysts is a key aspect of advancing C-H functionalization chemistry. emory.edu
Cycloaddition Reactions and Annulation Strategies Utilizing this compound
Cycloaddition reactions are powerful for the construction of cyclic molecules. libretexts.org The indole nucleus can participate in cycloadditions either as a dienophile or as a partner in dipolar cycloadditions. The electron-rich nature of the indole C2-C3 double bond typically allows it to react with various dienophiles and dipoles. However, the presence of the electron-withdrawing 2-trifluoromethyl group in this compound would significantly modulate this reactivity.
Dearomative cycloaddition reactions are a notable class of transformations for indoles. For example, a dearomative [5+2] cycloaddition of indoles with oxidopyrylium ylides has been reported to construct cyclohepta[b]indoles. nih.gov There are also reports of metal-free [5+1] cycloadditions of donor-acceptor aziridines with indole derivatives. rsc.org Furthermore, [3+2] cycloadditions of nitrile imines with trifluoroacetonitrile have been used to synthesize 5-trifluoromethyl-1,2,4-triazoles, showcasing a strategy for constructing trifluoromethylated heterocycles. mdpi.com
Oxidation and Reduction Chemistry of this compound
The oxidation and reduction of the indole ring can lead to a variety of functionalized products. The 5-hydroxyindole (B134679) moiety is particularly relevant in the context of oxidation, as it can be oxidized to form quinone-imine type structures or undergo radical reactions.
Studies on the oxidation of 5-hydroxyindoles by radicals such as NO₂• and Br₂•⁻ have shown the formation of indoloxyl radicals. researchgate.net The reactivity in these oxidation processes is pH-dependent. researchgate.net The presence of a trifluoromethyl group at the C2 position would be expected to influence the redox potential of the molecule, potentially making oxidation more difficult compared to unsubstituted 5-hydroxyindoles.
The reduction of the indole nucleus is less common but can be achieved under certain conditions, typically leading to indoline (B122111) derivatives. The electron-deficient nature of the pyrrole ring in this compound, due to the CF₃ group, might render it more susceptible to reduction compared to electron-rich indoles. However, specific studies on the controlled reduction of this compound are not widely reported.
Mechanistic Investigations of Derivatization Reactions of this compound
Detailed mechanistic investigations specific to the derivatization of this compound are scarce. However, the mechanisms of the fundamental reactions discussed can be inferred from studies on related systems.
For cross-coupling reactions, the catalytic cycle generally involves oxidative addition, transmetalation, and reductive elimination steps at a palladium center. wikipedia.org Mechanistic studies on Heck-type reactions involving trifluoromethylated substrates have suggested the involvement of radical intermediates. nih.gov In Suzuki-Miyaura reactions, the mechanism of isomerization at the double bond has been linked to the nature of the palladium catalyst's ligands. nih.gov
Mechanistic studies on the synthesis of 2-(trifluoromethyl)indoles via domino trifluoromethylation/cyclization have elucidated a sequence involving trifluoromethylation, cyclization, desulfonylation, and formylation. organic-chemistry.org For cycloaddition reactions, theoretical calculations have been used to understand the reactivity and selectivity of trifluoromethylated species. nih.gov In the case of a metal-free [5+1] cycloaddition, computational studies have highlighted the importance of hydrogen bonding in lowering the activation energy barrier. rsc.org These general mechanistic principles would form the basis for understanding the reactivity of this compound in similar transformations.
Mechanistic Studies in Chemical Biology and Biological Target Engagement of 2 Trifluoromethyl 1h Indol 5 Ol
Investigation of Molecular Recognition and Binding Mechanisms with Biological Macromolecules
In vitro Enzymatic Assays for Mechanistic Inhibition/Activation Studies
No specific in vitro enzymatic assays have been reported in the public domain for 2-(Trifluoromethyl)-1H-indol-5-ol. Consequently, there is no data available on its potential inhibitory or activatory effects on specific enzymes.
Receptor Binding Assays for Ligand-Target Interaction Characterization
There are no published receptor binding assays that characterize the interaction of this compound with any biological receptor. Therefore, its affinity and selectivity for specific receptors remain unknown.
Biophysical Techniques for Elucidating Binding Thermodynamics (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)
Data from biophysical techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) are not available for this compound. Such studies would be crucial in determining the thermodynamic parameters (enthalpy, entropy, and binding affinity) of its potential interactions with biological targets.
Cellular Permeation and Intracellular Localization Mechanisms of this compound
The cellular behavior of this compound, including its ability to cross cell membranes and its distribution within the cell, has not been characterized in the available scientific literature.
Membrane Transport Studies
No studies on the membrane transport mechanisms of this compound have been published. It is therefore unknown whether this compound enters cells via passive diffusion or through specific transporter proteins.
Subcellular Distribution Analysis
There is no information available regarding the subcellular distribution of this compound. Techniques such as fluorescence microscopy with a labeled version of the compound would be necessary to determine its localization to specific organelles.
Structure-Activity Relationship (SAR) Studies for Mechanistic Biological Target Interactions
The exploration of Structure-Activity Relationships (SAR) is fundamental to understanding how a molecule interacts with its biological target and to optimizing its potency and selectivity. For this compound, SAR studies would systematically modify its structure to identify key molecular features responsible for its biological activity.
Design and Synthesis of this compound Analogues for SAR Elucidation
The synthesis of analogues of this compound would be a critical first step in any SAR campaign. Established synthetic methodologies for creating substituted indoles can be adapted for this purpose.
A key synthetic route to the 2-(trifluoromethyl)indole core involves a domino trifluoromethylation/cyclization of 2-alkynylanilines. nih.govorganic-chemistry.orgacs.org This method utilizes a copper-CF3 reagent derived from fluoroform, offering a direct and regioselective way to introduce the trifluoromethyl group at the 2-position of the indole (B1671886) ring. nih.govorganic-chemistry.org Various substituents can be incorporated on the aniline (B41778) precursor to generate a library of analogues with modifications on the benzene (B151609) ring portion of the indole.
For the introduction and modification of the 5-hydroxyl group, the Nenitzescu indole synthesis is a classic and versatile method. wikipedia.orgresearchgate.net This reaction forms 5-hydroxyindole (B134679) derivatives from a benzoquinone and a β-aminocrotonic ester. wikipedia.org By choosing appropriately substituted benzoquinones and enamines, a diverse set of analogues with different groups at various positions on the indole scaffold can be synthesized. wikipedia.orgresearchgate.net
Another approach for synthesizing 5-hydroxyindoles is through an intramolecular Diels-Alder reaction of an alkynol-furan, which offers a convergent route to 3,4-disubstituted 5-hydroxy indoles. nih.gov Modifications to the starting alkynol and furan (B31954) would allow for the generation of a range of analogues.
The following table outlines potential synthetic strategies for generating analogues of this compound.
| Synthetic Strategy | Description | Potential Modifications |
| Domino Trifluoromethylation/Cyclization | Reaction of a substituted 2-alkynylaniline with a CuCF3 reagent. nih.govorganic-chemistry.org | Substituents on the aniline ring (e.g., halogens, alkyl, alkoxy groups). |
| Nenitzescu Indole Synthesis | Condensation of a substituted benzoquinone with a β-aminocrotonic ester. wikipedia.orgresearchgate.net | Substituents on the benzoquinone and the enamine. |
| Intramolecular Alkynol-Furan Cycloaddition | Cycloaddition of a functionalized alkynol-furan precursor. nih.gov | Substituents on the alkyne and furan moieties. |
Elucidation of Key Pharmacophoric Features for Target Engagement
Once a library of analogues is synthesized, their biological activities would be evaluated to determine the key pharmacophoric features required for target engagement. A pharmacophore is the three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity.
Based on SAR studies of other indole derivatives, several key features of this compound would likely be important for its interaction with biological targets:
The Indole NH Group: The hydrogen on the indole nitrogen can act as a hydrogen bond donor, a crucial interaction for anchoring the molecule in a binding pocket.
The 5-Hydroxyl Group: The hydroxyl group at the 5-position can serve as both a hydrogen bond donor and acceptor. Its position and electronic influence on the aromatic ring are significant. nih.gov
The Aromatic Ring System: The indole core provides a planar, aromatic surface that can participate in π-stacking interactions with aromatic amino acid residues in a protein's binding site.
Development of this compound-based Chemical Probes and Imaging Agents
Chemical probes and imaging agents are powerful tools for studying biological processes in real-time. The this compound scaffold could potentially be developed into such tools.
Design of Fluorescent or Radiotracer Probes for Biological Systems
The intrinsic fluorescence of the indole nucleus makes it an attractive scaffold for the design of fluorescent probes. nih.govresearchgate.net To create a fluorescent probe from this compound, a common strategy is to conjugate it to a known fluorophore. The choice of fluorophore would depend on the desired photophysical properties, such as the excitation and emission wavelengths.
Alternatively, the electronic properties of the indole ring can be modulated to create a "turn-on" fluorescent probe. For example, a probe could be designed where the fluorescence is quenched in its native state and is restored upon binding to its target or in response to a specific biological event. nih.gov
For the development of radiotracer probes for techniques like Positron Emission Tomography (PET), a radionuclide such as carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F) would need to be incorporated into the molecule. nih.gov Given the presence of a trifluoromethyl group, introducing ¹⁸F might be a synthetically accessible strategy. The 5-hydroxyl group also provides a convenient handle for introducing a radiolabeled moiety. mdpi.com
The design of such probes would involve identifying a position on the this compound molecule that can be modified without disrupting its binding to the target of interest.
Application in in vitro Mechanistic Imaging
Once developed, fluorescent or radiolabeled probes based on this compound could be used in a variety of in vitro imaging applications to study its mechanism of action.
Fluorescent probes could be used in techniques like fluorescence microscopy and flow cytometry to visualize the subcellular localization of the compound within cells. This would provide insights into which organelles or cellular compartments the compound accumulates in, offering clues about its potential targets. For instance, if a probe localizes to the mitochondria, it might suggest an effect on cellular metabolism.
Radiolabeled probes could be used in in vitro autoradiography on tissue sections to map the distribution of the compound's binding sites. This would help identify tissues and cell types that are targeted by the molecule.
The following table summarizes potential imaging applications for probes derived from this compound.
| Probe Type | Imaging Technique | Potential Application |
| Fluorescent Probe | Fluorescence Microscopy | Determine subcellular localization of the compound. |
| Fluorescent Probe | Flow Cytometry | Quantify target engagement in a population of cells. |
| Radiotracer Probe | In Vitro Autoradiography | Map the distribution of binding sites in tissue sections. |
Advanced Materials Science and Supramolecular Chemistry Applications of 2 Trifluoromethyl 1h Indol 5 Ol
Incorporation into Functional Polymers and Organic Electronics
The unique electronic profile of 2-(Trifluoromethyl)-1H-indol-5-ol, characterized by the electron-donating potential of the hydroxyl group and the indole (B1671886) nitrogen in concert with the powerful inductive effect of the trifluoromethyl group, makes it an attractive candidate for creating novel polymers for electronic applications.
Synthesis of Indole-Based Monomers
The synthesis of functional polymers begins with the preparation of suitable monomers. The this compound core can be derivatized through its reactive N-H and O-H sites to create polymerizable units. Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, or Sonogashira reactions, can be employed to attach vinyl, aryl, or alkynyl groups to the indole ring, often after protecting the N-H and O-H groups or by leveraging their reactivity.
For instance, etherification of the 5-hydroxyl group and N-alkylation or N-arylation can introduce polymerizable functionalities like styrenic or acrylic moieties. Alternatively, the indole itself can be part of a step-growth polymerization scheme. For example, the synthesis of 3-formyl-2-(trifluoromethyl)-indoles has been demonstrated as a pathway to create valuable intermediates for more complex molecules. organic-chemistry.org Such formyl groups can be converted to other functional handles suitable for polymerization. The development of polyimides containing trifluoromethyl groups has shown that these fluorinated polymers possess desirable properties like low dielectric constants, making the synthesis of indole-based dianhydrides or diamines from this compound a viable strategy. researchgate.net
Optical and Electronic Properties of Derived Materials
Polymers derived from this compound are expected to exhibit a unique combination of optical and electronic properties, making them suitable for applications in organic electronics. The intrinsic properties of conducting polymers, such as polyindoles, are dictated by their conjugated π-systems. mdpi.com The electrical conductivity of these materials can be modulated by doping, which creates charge carriers known as polarons and bipolarons along the polymer backbone. mdpi.com
The inclusion of the trifluoromethyl (-CF3) group is known to have a profound impact on the properties of polymers. researchgate.net It can enhance thermal stability, improve solubility in organic solvents, and, most notably, lower the dielectric constant and reduce water absorption. researchgate.net In the context of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), the -CF3 group can be used to tune the HOMO and LUMO energy levels of the material. For example, trifluoromethyl-substituted pyrazoloquinolines have been investigated as emitters in OLEDs, demonstrating that the -CF3 group can modulate emission properties and improve device performance. mdpi.comresearchgate.net
Polymers incorporating the this compound unit are predicted to have wide bandgaps, potentially leading to blue emission in OLEDs. The interplay between the electron-donating hydroxyl group and the electron-withdrawing trifluoromethyl group could also facilitate intramolecular charge transfer (ICT), a phenomenon that is highly desirable for creating materials with large Stokes shifts and for sensing applications.
| Property | Predicted Characteristic | Rationale/Analogous System | Potential Application |
|---|---|---|---|
| Dielectric Constant (k) | Low (2.3 - 3.2) | Introduction of -CF3 groups increases free volume, as seen in fluorinated polyimides. researchgate.net | Interlayer dielectrics in microelectronics. |
| Optical Band Gap (Eg) | Wide, tunable (e.g., >3.0 eV) | Polyindoles and the electronic effect of the -CF3 group. researchgate.net | Host materials in OLEDs, transparent conductors. |
| Emission Wavelength | Blue to bluish-green (450-510 nm) | Trifluoromethyl-substituted pyrazoloquinolines show emission in this range. mdpi.comresearchgate.net | Emissive layer in OLEDs. |
| Conductivity | Insulating to semiconducting (10⁻¹⁰ to 10⁻⁵ S·cm⁻¹), tunable by doping. | General properties of pristine and doped conducting polymers. mdpi.com | Active layer in organic field-effect transistors (OFETs). |
| Water Absorption | Low | The hydrophobic nature of the -CF3 group reduces water uptake. researchgate.net | Environmentally stable electronic devices. |
Self-Assembly and Supramolecular Architectures involving this compound
Supramolecular chemistry relies on non-covalent interactions to build complex, ordered structures from molecular components. This compound is an excellent candidate for crystal engineering and the design of supramolecular assemblies due to its multiple hydrogen bonding sites and aromatic core. nih.gov
Hydrogen Bonding Networks and Crystal Engineering
Hydrogen bonds are the most important directional interactions for designing crystal structures. researchgate.net The this compound molecule possesses both a hydrogen bond donor (the N-H of the indole) and a group that can act as both a donor and an acceptor (the 5-OH group). This functionality allows for the formation of robust and predictable hydrogen-bonding patterns, or "supramolecular synthons". researchgate.net
Common synthons that could be formed include catemeric chains via O-H···O or O-H···N interactions and dimeric structures through N-H···O bonds. For example, studies on cocrystals of 5-fluorouracil (B62378) have shown how N-H···O hydrogen bonds lead to the formation of base pairs and other predictable motifs. nih.gov Similarly, the crystal structure of 5-(trifluoromethyl)picolinic acid hydrate (B1144303) reveals an extensive water-bridged hydrogen-bonding network where the carboxylic acid and pyridine (B92270) nitrogen participate in multiple interactions, analogous to the -OH and N-H groups in the indole. nih.gov The presence of these strong, directional forces allows for the rational design of crystalline materials with specific packing arrangements and physical properties. nih.gov
| Synthon Type | Interacting Groups | Resulting Motif | Reference Interaction Type |
|---|---|---|---|
| Homosynthon | -OH···OH- | Chains or Dimers | Carboxylic acid dimers. nih.gov |
| Heterosynthon | -NH···OH- | Chains or Sheets | N-H···O interactions in various crystals. nih.gov |
| Heterosynthon | -OH···N(co-former) | Dimers or Tapes | Acid-pyridine interactions. nih.gov |
| Homosynthon | -NH···N(co-former) | Base-pairing motifs | Interactions in nucleobase analogs. nih.gov |
Pi-Stacking Interactions and Aromatic Stacking
Alongside hydrogen bonding, π-π stacking interactions are crucial in dictating the solid-state structure of aromatic molecules. The electron-rich indole ring of this compound is prone to engage in such interactions. Crystal structures of related fluorinated indole derivatives have revealed slipped parallel π–π stacking with centroid-to-centroid distances around 3.56 Å. nih.gov
The trifluoromethyl group significantly influences these interactions. While the fluorine atoms themselves are not typically involved in strong interactions, the group's electron-withdrawing nature modulates the quadrupole moment of the aromatic ring, which can alter the geometry and strength of the π-stacking. This can favor specific arrangements, such as offset-face-to-face or edge-to-face stacking, over a simple face-to-face arrangement. The interplay between strong hydrogen bonds and weaker, but significant, π-stacking and C-H···F or C-H···π interactions provides a rich landscape for designing complex three-dimensional supramolecular architectures. nih.govnih.gov
Photochromic and Photophysical Properties of this compound Derivatives
The photophysical properties of a molecule describe its behavior upon absorption of light, including processes like fluorescence, phosphorescence, and intersystem crossing. Derivatives of this compound are expected to have interesting photophysical characteristics due to the combination of the indole chromophore with electronically active substituents.
Indole derivatives have been incorporated into photochromic molecules, which can reversibly change their structure and color upon irradiation with light. For instance, fluorinated indolylfulgides are a class of photochromic compounds that undergo electrocyclic ring-closure, demonstrating the potential of the indole scaffold in optical switching and data storage applications. nih.gov
The photophysical properties of the this compound core itself would be characterized by UV-Vis absorption and fluorescence emission. Based on studies of similar molecules, absorption maxima are expected in the UV region (around 270-300 nm). nih.gov The fluorescence emission is likely to be sensitive to the solvent environment and the nature of any substituents attached to the indole N-H or O-H groups. The introduction of the -CF3 group can influence the energy of the triplet excited state and the rate of intersystem crossing. nih.gov Laser flash photolysis studies on analogous systems have been used to characterize transient triplet-triplet absorption spectra and determine triplet lifetimes, which are crucial parameters for applications in photodynamic therapy or as triplet sensitizers. nih.govacs.org
Derivatization of this compound could lead to materials with tailored photophysical properties, such as enhanced quantum yields or specific responses to environmental stimuli, opening doors for their use in chemical sensors, bio-imaging, and light-emitting devices.
Fluorescence and Absorbance Characteristics
In general, the absorption and emission spectra of indole derivatives are sensitive to solvent polarity and hydrogen bonding interactions. The longest wavelength absorption band in indole and its derivatives is typically attributed to the π-π* transition. The position of the hydroxyl group at the 5-position could lead to interesting solvatochromic effects, particularly in protic solvents, due to the potential for excited-state proton transfer.
To provide a hypothetical overview based on the behavior of structurally similar compounds, the anticipated photophysical properties are summarized in the table below. It is crucial to note that these are extrapolated values and require experimental verification.
| Anticipated Photophysical Properties of this compound | |
| Parameter | Expected Range/Behavior |
| Absorption Maximum (λabs) | ~280-300 nm in non-polar solvents, with a potential red-shift in polar, protic solvents. |
| Molar Absorptivity (ε) | 5,000 - 10,000 M-1cm-1 |
| Emission Maximum (λem) | ~340-360 nm in non-polar solvents. Significant Stokes shift and potential for dual emission in polar or hydrogen-bonding solvents. |
| Fluorescence Quantum Yield (ΦF) | Moderate to high, influenced by solvent and pH. |
| Fluorescence Lifetime (τF) | Nanosecond range (e.g., 1-10 ns). |
Photoinduced Processes and Energy Transfer
The unique electronic structure of this compound, featuring both an electron-withdrawing trifluoromethyl group and an electron-donating hydroxyl group, suggests a predisposition for engaging in various photoinduced processes. These processes are fundamental to its potential applications in advanced materials and supramolecular assemblies.
One of the key anticipated photoinduced processes is photoinduced electron transfer (PET) . In the presence of suitable electron acceptors or donors, the excited state of this compound could either donate or accept an electron, leading to the formation of a radical ion pair. This property is highly valuable for the design of fluorescent chemosensors, where the binding of an analyte modulates the PET process and results in a change in fluorescence intensity.
Furthermore, the presence of the acidic N-H proton and the phenolic O-H group indicates the potential for excited-state proton transfer (ESPT) . Upon photoexcitation, the acidity of these protons can increase significantly, facilitating their transfer to a suitable acceptor in the surrounding environment, such as a solvent molecule or a basic guest in a supramolecular complex. ESPT often leads to the formation of a new emitting species with a large Stokes shift, a desirable characteristic for fluorescent probes.
The potential for this compound to participate in Förster resonance energy transfer (FRET) is another area of interest. Its anticipated absorption and emission profiles suggest that it could serve as a suitable donor or acceptor in a FRET pair with other chromophores. The efficiency of energy transfer in such a system would be highly dependent on the spectral overlap and the distance and orientation between the donor and acceptor, making it a powerful tool for studying molecular interactions and dynamics in supramolecular systems.
A summary of the potential photoinduced processes and their implications is provided in the table below. As with the photophysical data, these are projected based on the compound's structure and require experimental validation.
| Potential Photoinduced Processes and Energy Transfer with this compound | |
| Process | Anticipated Role and Application |
| Photoinduced Electron Transfer (PET) | Can act as a photoinduced electron donor or acceptor. Potential for use in fluorescent sensors for ions or small molecules. |
| Excited-State Proton Transfer (ESPT) | Potential for dual emission and large Stokes shifts. Application in probes for pH and hydrogen bonding environments. |
| Förster Resonance Energy Transfer (FRET) | Can serve as a donor or acceptor in a FRET pair. Useful for distance measurements in biological and supramolecular systems. |
Future Perspectives and Emerging Research Avenues for 2 Trifluoromethyl 1h Indol 5 Ol Research
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
Novel Synthetic Methodologies for the Indole (B1671886) Scaffold and its Functionalization
The development of new and efficient methods for constructing and modifying the indole ring is a cornerstone of heterocyclic chemistry. novapublishers.comacs.org While classic methods like the Fischer indole synthesis remain valuable, there is a continuous drive for more sustainable, versatile, and atom-economical approaches. numberanalytics.com
Recent advancements include the use of novel catalysts, such as transition metals and organocatalysts, to facilitate indole synthesis under milder conditions and with greater functional group tolerance. numberanalytics.comorganic-chemistry.org For instance, palladium-catalyzed reactions have shown great promise in the synthesis of functionalized indoles. organic-chemistry.org Furthermore, the exploration of alternative energy sources like microwave irradiation and visible light is leading to more sustainable and efficient synthetic protocols. numberanalytics.comresearchgate.net A notable example is the visible light-induced trifluoromethylation of indoles using the Langlois reagent, which avoids the need for a traditional catalyst. researchgate.net
A key challenge in indole chemistry is achieving regioselective functionalization. acs.org The development of methods for the direct C-H activation and trifluoromethylation of the indole core is a significant area of research. researchgate.netbohrium.com These methods offer a more direct route to compounds like 2-(Trifluoromethyl)-1H-indol-5-ol, bypassing multi-step synthetic sequences. acs.org
Table 1: Emerging Synthetic Strategies for Indole Functionalization
| Synthetic Strategy | Key Features | Potential Advantages |
| AI-Assisted Retrosynthesis | Utilizes machine learning algorithms to propose novel and efficient synthetic routes. researchgate.net | Accelerates discovery, reduces experimental effort, and identifies non-intuitive pathways. chemeurope.com |
| Photoredox Catalysis | Employs visible light to initiate radical reactions for C-H functionalization. researchgate.net | Mild reaction conditions, high selectivity, and sustainable energy source. researchgate.netthieme-connect.com |
| Transition Metal Catalysis | Utilizes metals like palladium, copper, and cobalt for cross-coupling and cyclization reactions. numberanalytics.commdpi.comacs.org | High efficiency, broad substrate scope, and control over regioselectivity. acs.org |
| Flow Chemistry | Conducts reactions in continuous-flow reactors. numberanalytics.com | Improved safety, scalability, and precise control over reaction parameters. |
Expansion of this compound into New Mechanistic Chemical Biology Domains
The unique electronic properties conferred by the trifluoromethyl group make this compound an intriguing candidate for exploring new frontiers in chemical biology. bohrium.com Indole derivatives are known to play crucial roles in various biological processes, and the introduction of a trifluoromethyl group can modulate their interactions with biological targets. tandfonline.com
Future research will likely focus on utilizing this compound as a molecular probe to investigate specific biological pathways. For example, its potential as a selective inhibitor or modulator of enzymes and receptors could be explored. The trifluoromethyl group can enhance binding affinity and metabolic stability, making it a valuable feature in drug discovery. mdpi.comossila.com
The development of indole-responsive biosensors is another promising avenue. nih.gov By integrating this compound or its derivatives into biosensing platforms, researchers could create tools for the sensitive and specific detection of this compound or related metabolites in complex biological samples. nih.gov This could have applications in diagnostics and for monitoring cellular processes.
Development of Advanced Analytical and Spectroscopic Techniques for in situ Mechanistic Studies
A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing existing methods and developing new ones. Advanced analytical and spectroscopic techniques that allow for the real-time monitoring of reactions are invaluable in this regard. mt.comspectroscopyonline.com
In situ spectroscopic methods, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, enable scientists to observe the formation of intermediates and track the progress of a reaction as it happens. mt.comspectroscopyonline.com This provides detailed mechanistic insights that are often missed with traditional offline analysis. For instance, isotopic labeling studies combined with spectroscopic analysis can help elucidate reaction pathways, such as determining whether a reaction proceeds through a radical or an ionic mechanism. acs.org
The development of more sensitive and robust in situ probes and analytical setups will be critical for studying the intricate details of indole chemistry. This includes designing systems that can withstand the harsh conditions often required for these reactions while providing high-quality, real-time data. spectroscopyonline.com
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(Trifluoromethyl)-1H-indol-5-ol, and how can reaction yields be improved?
- Methodology : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using PEG-400:DMF (2:1) as a solvent system. Key steps include:
- Dissolving 3-(2-azidoethyl)-1H-indol-5-ol in PEG-400:DMF with CuI and trifluoromethyl-substituted alkynes under nitrogen .
- Stirring at room temperature for 12 hours, followed by extraction with ethyl acetate and drying with Na₂SO₄.
- Purification via flash chromatography (70:30 EtOAc:hexane) or vacuum filtration, achieving yields of 30–35% .
- Critical Parameters : Catalyst loading (1.1–1.3 equiv CuI), solvent polarity, and slow addition of alkynes to minimize side reactions.
Q. How can spectroscopic techniques validate the structure of this compound?
- 1H NMR Analysis : Key peaks include δ 8.62 (indole NH), 7.71–6.60 (aromatic protons), and 4.59 ppm (CH₂ adjacent to triazole) .
- 13C NMR : Signals at δ 127.1 (C-2 indole), 124.3 (CF₃-substituted carbon), and 55.8 ppm (methoxy groups if present) .
- HRMS : Confirm molecular ion [M+H]+ at m/z 335.1512 (calc. 335.1497) with FAB ionization .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for structurally similar indole derivatives?
- Approach :
- Compare coupling constants (e.g., J = 8.5–8.7 Hz for aromatic protons) to distinguish substitution patterns .
- Use deuterated DMSO to observe exchangeable protons (e.g., indole NH at δ 10–12 ppm) and rule out tautomeric forms .
- Cross-validate with computational chemistry (DFT calculations for NMR chemical shifts) .
Q. What experimental strategies are recommended for studying this compound as an mTOR inhibitor in cancer models?
- Biological Assay Design :
- Use prostate cancer cell lines (e.g., PC-3, LNCaP-19) to measure IC₅₀ values via MTT assays .
- Validate mTOR inhibition via Western blotting (phospho-S6K1/S6RP as downstream markers) .
- Compare with known mTOR inhibitors (e.g., rapamycin) to assess potency and selectivity .
Q. How does the trifluoromethyl group influence the reactivity of this compound in nucleophilic substitution reactions?
- Mechanistic Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
